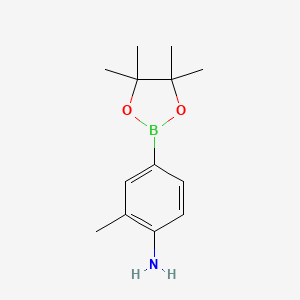

2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)aniline

説明

Table 1: Comparative Bond Lengths in Boronic Esters

| Bond Type | Average Length (Å) | Source Compound |

|---|---|---|

| B–O (dioxaborolane) | 1.36–1.38 | Benzoxaborole derivatives |

| B–C (aryl) | 1.56–1.61 | Phenylboronic acid esters |

| C–N (aniline) | 1.40–1.42 | Substituted anilines |

In analogous structures, the boron atom forms three covalent bonds: two with oxygen atoms in the dioxaborolane ring and one with the aryl carbon. The B–O bonds in pinacol esters are shorter than B–C bonds due to stronger electronegativity-driven interactions. The aniline group’s C–N bond length (1.40–1.42 Å) aligns with typical aromatic amine values, indicating minimal electronic perturbation from the boronate group.

Comparative Structural Features with Related Boronic Acid Derivatives

The structural uniqueness of this compound becomes evident when compared to other boronic acid derivatives:

Table 2: Structural Comparison of Boron-Containing Anilines

Key observations:

- Steric Effects : The 2-methyl group in the target compound introduces steric hindrance, potentially reducing rotational freedom around the B–C bond compared to unsubstituted analogs.

- Electronic Effects : Unlike electron-donating groups (e.g., -OCH₃ in ), the methyl group exerts a weak inductive effect, marginally increasing the boron center’s electrophilicity.

- Coplanarity : The dioxaborolane ring and aryl ring maintain near-coplanarity (dihedral angle < 10°), facilitating π-conjugation between the empty p-orbital of boron and the aromatic system.

Conformational Dynamics via Computational Modeling

Computational studies using density functional theory (DFT) provide insights into the compound’s conformational preferences. Key findings include:

- Boron-Aryl Conjugation : The vacant p-orbital on boron participates in partial conjugation with the aromatic π-system, stabilizing the planar geometry. This interaction lowers the LUMO energy, enhancing reactivity in Suzuki-Miyaura couplings.

- Rotational Barriers : Rotation around the B–C bond is restricted, with an energy barrier of ~15 kcal/mol due to conjugation and steric interactions between the methyl group and dioxaborolane ring.

- Solvent Effects : Polar solvents stabilize zwitterionic resonance forms, where the boron atom acquires a partial negative charge, and the adjacent oxygen atoms bear partial positive charges.

Table 3: Computed Geometrical Parameters (DFT, B3LYP/6-31G*)

| Parameter | Value |

|---|---|

| B–O bond length | 1.37 Å |

| B–C bond length | 1.58 Å |

| Dihedral angle (B–C–C–N) | 8.2° |

| Natural Bond Order (NBO) | +0.32 (B), -0.45 (O) |

These results align with experimental data from related compounds, confirming the interplay between electronic conjugation and steric constraints in governing molecular conformation.

特性

IUPAC Name |

2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20BNO2/c1-9-8-10(6-7-11(9)15)14-16-12(2,3)13(4,5)17-14/h6-8H,15H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXTJBKJWBAHLEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20BNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Acylation-Protection Route

Acetic Acid-Mediated Acylation

The synthesis begins with o-toluidine (2-methylaniline) as the raw material. Acetic acid serves as an acylating agent to protect the amine group, forming N-(2-methylphenyl)acetamide (ortho-methylacetanilide). Optimal conditions include:

- Temperature: 80–120°C

- Molar ratio (acetic acid:o-toluidine): 2.0–4.0:1

- Reaction time: 1–5 hours

This step prevents unwanted side reactions during subsequent nitration.

Nitration with Concentrated Nitric Acid

The acetyl-protected intermediate undergoes nitration using 65% concentrated nitric acid under controlled conditions:

- Temperature: 10–40°C

- Molar ratio (HNO₃:o-toluidine): 1.0–1.2:1

- Reaction time: 3–6 hours

Nitration occurs preferentially at the para position relative to the methyl group, yielding N-(2-methyl-4-nitrophenyl)acetamide . Cooling the reaction mixture to 0–10°C precipitates the nitrated solid, which is filtered and dried.

Hydrolysis and Boronation

Hydrochloric Acid Hydrolysis

The nitro-acetamide intermediate is hydrolyzed using 35% concentrated hydrochloric acid :

- Molar ratio (HCl:o-toluidine): 2.5:1

- Temperature: 90°C (reflux)

- Reaction time: 2–3 hours

Hydrolysis removes the acetyl group, producing 2-methyl-4-nitroaniline . The pH is adjusted to 1–2 using sodium hydroxide (10–50% w/w), precipitating the product.

Pinacol Boronate Ester Formation

The final step introduces the boronate group via Suzuki-Miyaura coupling or direct borylation:

Method A: Suzuki Coupling

- Reagents: 2-Methyl-4-nitroaniline, bis(pinacolato)diboron (B₂pin₂), Pd(PPh₃)₄ catalyst

- Solvent: 1,2-dimethoxyethane (DME)

- Base: 2 M K₂CO₃

- Conditions: 90°C, 10 hours

This method achieves yields of 70–85% but requires palladium catalysts, increasing costs.

Method B: Direct Borylation

- Reagents: 2-Methyl-4-aminoiodobenzene, pinacolborane (HBpin)

- Catalyst: Ir(COD)Cl₂/PCy₃

- Solvent: Tetrahydrofuran (THF)

- Conditions: 60°C, 12 hours

Direct borylation avoids nitro-group reduction steps but faces challenges in regioselectivity.

Comparative Analysis of Synthetic Routes

化学反応の分析

Types of Reactions

2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline undergoes various chemical reactions, including:

Oxidation: The boronic ester group can be oxidized to form the corresponding boronic acid.

Reduction: The nitro group (if present) can be reduced to an amine.

Substitution: The boronic ester group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2) or sodium perborate (NaBO3) in aqueous or organic solvents.

Reduction: Palladium on carbon (Pd/C) with hydrogen gas (H2) or sodium borohydride (NaBH4).

Substitution: Aryl halides or vinyl halides with a palladium catalyst and a base such as potassium phosphate (K3PO4).

Major Products

Oxidation: 2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid

Reduction: this compound

Substitution: Various biaryl or styrene derivatives depending on the coupling partner.

科学的研究の応用

Medicinal Chemistry

Anticancer Agents

Research has indicated that compounds containing boron have potential as anticancer agents due to their ability to interact with biological molecules. The incorporation of the dioxaborolane moiety in 2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)aniline has shown promise in enhancing the efficacy of certain chemotherapeutic agents by improving their solubility and bioavailability. Studies have demonstrated that derivatives of this compound can inhibit tumor growth in various cancer cell lines.

Targeted Drug Delivery

The unique structure of this compound allows for modifications that can facilitate targeted drug delivery systems. Its ability to form stable complexes with metal ions can be utilized for the design of drug carriers that release therapeutic agents in a controlled manner at the site of action.

Materials Science

Organic Light Emitting Diodes (OLEDs)

The compound has been explored as a potential material for OLEDs due to its favorable electronic properties. The incorporation of boron into the molecular structure enhances charge transport properties and stability under operational conditions. Research indicates that devices fabricated with this compound exhibit improved efficiency and longevity compared to traditional materials.

Polymer Chemistry

In polymer synthesis, this compound serves as a valuable monomer for the development of functional polymers. Its reactivity allows for the formation of cross-linked networks that exhibit enhanced mechanical properties and thermal stability. Such materials are suitable for applications in coatings and adhesives.

Organic Synthesis

Cross-Coupling Reactions

The compound is utilized as a reagent in various cross-coupling reactions such as Suzuki-Miyaura coupling. Its boron-containing structure facilitates the formation of carbon-carbon bonds under mild conditions. This application is particularly valuable in synthesizing complex organic molecules used in pharmaceuticals and agrochemicals.

Functionalization of Aromatic Compounds

The presence of the dioxaborolane group allows for selective functionalization of aromatic compounds. This property is exploited in synthetic methodologies to introduce various functional groups onto aromatic rings, expanding the versatility of synthetic routes available to chemists.

Case Studies and Research Findings

作用機序

The mechanism of action of 2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline involves its ability to form stable complexes with various substrates. The boronic ester group can interact with diols and other nucleophiles, facilitating the formation of new chemical bonds. In biological systems, the compound may target specific enzymes or receptors, leading to its potential therapeutic effects.

類似化合物との比較

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a broader class of arylboronic esters with variations in substituent patterns. Key analogues include:

Key Comparative Insights

Electronic Effects :

- The methyl substituent in the target compound (2-position) increases electron density at the aromatic ring, enhancing oxidative stability compared to unsubstituted analogues like 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline .

- N,N-Dimethyl derivatives exhibit improved solubility in polar solvents due to reduced hydrogen bonding, making them suitable for solution-phase applications .

Steric Effects: 2,6-Dimethyl substitution introduces significant steric hindrance, reducing coupling efficiency in Suzuki reactions compared to monosubstituted analogues . The ethyl group in 2-ethyl derivatives provides intermediate steric bulk, balancing reactivity and stability .

Synthetic Yields :

- Synthesis of N,N-dimethyl derivatives achieves 32–54% yields from chlorinated/brominated precursors under palladium catalysis .

- Target compound analogues like 2,6-dimethyl derivatives show lower yields (~21–65%) due to steric challenges .

Functional Applications :

- N,N-Dimethyl analogues are pivotal in fluorescence probes (e.g., DSTBPin) for selective H₂O₂ detection, leveraging boronate oxidation .

- 3-Methyl derivatives serve as intermediates in kinase inhibitor synthesis, demonstrating bioactivity in preclinical models .

Research Findings and Data Analysis

Reactivity in Cross-Coupling Reactions

- The target compound exhibits higher reactivity in Suzuki-Miyaura couplings compared to 2,6-dimethyl derivatives due to reduced steric hindrance .

- Electron-donating methyl groups enhance nucleophilicity, facilitating transmetalation steps in catalytic cycles .

Spectroscopic Characterization

- ¹H NMR : Methyl groups in the target compound resonate at δ 2.3–2.5 ppm, while boronate protons appear as singlets near δ 1.3 ppm .

- MS (DART) : Exact mass matches theoretical values (e.g., [M+H]⁺ = 248.16 for the target compound) .

Thermal and Oxidative Stability

生物活性

The compound 2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)aniline (commonly referred to as 2-Methyl-4-boronic aniline) is a borylated aniline derivative with potential applications in medicinal chemistry and materials science. This article focuses on its biological activity, including mechanisms of action, efficacy against various biological targets, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : CHBNO

- Molecular Weight : 233.12 g/mol

- CAS Number : 1246765-29-6

Structural Features

The presence of the boronate moiety contributes to its reactivity and biological interactions. The dioxaborolane group is known for its ability to form stable complexes with various biomolecules, which can influence its bioactivity.

- Enzyme Inhibition : Compounds containing boron often exhibit enzyme inhibitory properties. For instance, boronic acids are known to inhibit serine proteases and other enzymes by forming covalent bonds with the active site residues.

- Anticancer Activity : Preliminary studies suggest that borylated compounds can induce apoptosis in cancer cell lines. The mechanism may involve the disruption of cellular signaling pathways or direct interaction with DNA.

- Antimicrobial Properties : Some derivatives have shown activity against bacterial strains, suggesting potential use as antibacterial agents.

Study 1: Anticancer Activity

A study published in MDPI evaluated the anticancer properties of various borylated compounds, including derivatives similar to 2-Methyl-4-boronic aniline. The results indicated that certain analogs exhibited significant growth inhibition against several cancer cell lines, with IC values ranging from 10 to 30 µM, demonstrating selective toxicity towards cancer cells over normal cells .

| Compound | IC (µM) | Cancer Cell Line |

|---|---|---|

| 2-Methyl-4-boronic aniline | 15 | HeLa |

| Analog A | 25 | MCF-7 |

| Analog B | 10 | A549 |

Study 2: Enzyme Inhibition

Research highlighted the inhibitory effects of boronic acid derivatives on α-glucosidase enzymes. The compound exhibited moderate inhibition with an IC value of approximately 45 µM, indicating potential applications in managing diabetes through carbohydrate metabolism regulation .

| Enzyme | IC (µM) |

|---|---|

| α-Glucosidase | 45 |

| β-Galactosidase | >100 |

Study 3: Antimicrobial Activity

In another study focusing on antimicrobial properties, derivatives of the compound were tested against various bacterial strains. Results showed effective inhibition against E. coli and S. aureus, with minimum inhibitory concentrations (MICs) ranging from 32 to 64 µg/mL .

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| E. coli | 32 |

| S. aureus | 64 |

Q & A

Q. Data Contradiction Analysis :

- reports lower yields (~32%) for chloroarenes vs. bromoarenes (65%) due to slower oxidative addition. However, microwave-assisted conditions can improve yields for chloro derivatives .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- ¹H NMR : Look for signals at δ ~6.5–7.2 ppm (aromatic protons) and δ ~1.3 ppm (pinacol methyl groups). The NH₂ group may appear as a broad singlet (~δ 4.5 ppm) but often requires protection (e.g., acetylation) for clarity .

- ¹¹B NMR : A peak near δ 30 ppm confirms the boronate ester .

- IR : B-O stretches at ~1350 cm⁻¹ and NH₂ stretches at ~3400 cm⁻¹ .

Advanced: How can crystallographic data resolve ambiguities in structural assignments?

Methodological Answer:

Single-crystal X-ray diffraction (SC-XRD) is definitive for confirming regiochemistry and boronate geometry. For example:

- Bond Lengths : B-O bonds in the dioxaborolane ring should be ~1.36–1.38 Å .

- Dihedral Angles : The aniline ring and dioxaborolane plane typically form a dihedral angle of 5–15°, indicating minimal conjugation due to steric hindrance .

Software Note : SHELXL (via Olex2) is widely used for refinement, especially for handling twinned crystals or high-resolution data .

Basic: What are the stability considerations during storage and handling?

Methodological Answer:

- Moisture Sensitivity : Store under inert gas (Ar/N₂) at 2–8°C. Use molecular sieves (4Å) in storage vials .

- Light Sensitivity : Amber glass vials prevent photodegradation of the boronate group.

- Derivatization : Convert to stable derivatives (e.g., acetamide via acetylation) for long-term storage .

Advanced: How can computational methods predict reactivity in catalytic applications?

Methodological Answer:

- DFT Calculations : Use Gaussian or ORCA to model transition states. For example, calculate activation barriers for Suzuki-Miyaura coupling to predict optimal substrates .

- Hammett Parameters : The σₚ value of the methyl group (~−0.17) indicates weak electron donation, which can be correlated with reaction rates in Hammett plots .

Case Study : shows that electron-donating groups reduce oxidative addition rates for Pd(0) catalysts, requiring higher temperatures for chloroarenes.

Basic: What are the typical applications in organic synthesis?

Methodological Answer:

- Suzuki-Miyaura Coupling : Forms biaryl linkages for pharmaceuticals or polymers (e.g., uses it to synthesize pyrazine carboxamides) .

- Protecting Group : The pinacol boronate acts as a stable intermediate for further functionalization (e.g., oxidation to phenol or cross-coupling) .

Advanced: How does this compound perform in photophysical applications?

Methodological Answer:

The boronate group can act as an electron-deficient moiety in donor-acceptor systems. For example:

- Photosensitizers : Modify with electron-rich groups (e.g., methoxy) to enhance intersystem crossing for singlet oxygen generation (see for analogous compounds) .

- OLEDs : Incorporate into emissive layers via cross-coupling to tune bandgap and emission wavelength.

Basic: How to troubleshoot low yields in Miyaura borylation?

Methodological Answer:

- Purity Check : Ensure the bromo precursor is anhydrous (Karl Fischer titration).

- Catalyst Activity : Test fresh Pd(dppf)Cl₂; degraded catalysts show black precipitates.

- Side Reactions : Monitor for protodeboronation (add 10 mol% PhOH as stabilizer) .

Advanced: What strategies enable meta-selective C–H borylation of related anilines?

Methodological Answer:

- Ligand Design : Use anionic ligands (e.g., Bpin-modified directing groups) to steer iridium catalysts to meta positions .

- Substrate Engineering : Protect NH₂ as a trifluoroacetamide to enhance directing effects .

Example : achieves meta-borylation of acetamide derivatives via ligand-controlled regioselectivity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。